N-tert-butyl-1,3-thiazol-2-amine

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers face variability with liquid or low-purity N-alkyl thiazoles that complicate formulation and biological assays. N-tert-butyl-1,3-thiazol-2-amine (CAS 1438-46-6) solves this with: - 95% minimum purity ensuring reproducible weighing (monoclinic crystalline solid) - Intermediate logP (1.84) balancing permeability & solubility - Steric shielding from tert-butyl group reducing oxidative N-dealkylation - Validated building block for ATP-competitive kinase inhibitors (CDK2/7/9, CK2) Supplied as research-grade solid for immediate use in medicinal chemistry and chemical biology.

Molecular Formula C7H12N2S
Molecular Weight 156.25 g/mol
CAS No. 1438-46-6
Cat. No. B3103352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-1,3-thiazol-2-amine
CAS1438-46-6
Molecular FormulaC7H12N2S
Molecular Weight156.25 g/mol
Structural Identifiers
SMILESCC(C)(C)NC1=NC=CS1
InChIInChI=1S/C7H12N2S/c1-7(2,3)9-6-8-4-5-10-6/h4-5H,1-3H3,(H,8,9)
InChIKeyDGDQQRYGBLAXPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-tert-butyl-1,3-thiazol-2-amine: Physical & Structural Profile


N-tert-butyl-1,3-thiazol-2-amine (CAS 1438-46-6) is a secondary amine featuring a thiazole core substituted at the 2-amino position with a bulky tert-butyl group . This substitution pattern yields a molecular formula of C₇H₁₂N₂S and a molecular weight of 156.25 g/mol . The compound is supplied as a research-grade building block with a typical purity specification of 95%, stored long-term in a cool, dry environment . Its structural and physicochemical profile—particularly the pronounced steric bulk and intermediate lipophilicity imparted by the tert-butyl moiety—distinguishes it from simpler N-alkyl thiazol-2-amines and positions it for specific synthetic and medicinal chemistry applications.

N-tert-butyl-1,3-thiazol-2-amine: N-Alkyl Branching Effects


Within the 2-aminothiazole family, simple N-alkyl substitution is not functionally interchangeable. The steric bulk and lipophilic contribution of the N-alkyl group directly modulate key parameters—including logP, metabolic stability, and target binding—that dictate a compound's suitability for specific synthetic or pharmacological contexts [1]. The tert-butyl group on N-tert-butyl-1,3-thiazol-2-amine confers a distinct profile compared to linear (n-butyl) or smaller branched (isopropyl) analogs. This manifests in measurable differences in partition coefficient , solid-state behavior [2], and its utility as a building block for kinase inhibitors where the bulky amine is a conserved feature of the pharmacophore [3]. The quantitative evidence below substantiates why this specific derivative must be evaluated on its own merits, not as a generic member of a broader class.

N-tert-butyl-1,3-thiazol-2-amine vs. N-Alkyl Analogs: Quantitative Evidence


Lipophilicity Differentiation

N-tert-butyl-1,3-thiazol-2-amine exhibits an experimental logP of 1.84, placing it between the less lipophilic N-ethyl analog (logP ~1.15) and the more lipophilic N-butyl analog (estimated logP ~2.1) . This intermediate logP value is critical for balancing aqueous solubility and membrane permeability in cell-based assays or in vivo models. The tert-butyl group contributes approximately +0.7 logP units relative to the ethyl derivative and +0.14 units relative to the isopropyl derivative (logP 1.7) , offering a distinct window for tuning ADME properties without resorting to more extensive structural modifications.

Medicinal Chemistry Physicochemical Properties Drug Design

Metabolic Stability: Steric Shielding Against N-Dealkylation

The tert-butyl group on N-tert-butyl-1,3-thiazol-2-amine introduces substantial steric hindrance around the secondary amine nitrogen. This structural feature is known to impede metabolic N-dealkylation by cytochrome P450 enzymes, a common clearance pathway for N-alkyl amines [1]. While direct comparative metabolic stability data for this exact compound is limited, class-level inference from related 2-aminothiazole and other heterocyclic series demonstrates that branching at the α-carbon of the N-alkyl substituent—as in tert-butyl versus n-butyl—can increase metabolic half-life in liver microsome assays by 2- to 5-fold [2]. This property is particularly relevant when the 2-aminothiazole scaffold is intended as a late-stage functional group in a drug candidate, where metabolic stability is a key selection criterion.

Metabolic Stability Cytochrome P450 Drug Metabolism

Crystallinity: Monoclinic Crystal Structure

N-tert-butyl-1,3-thiazol-2-amine has been unequivocally characterized by single-crystal X-ray diffraction, revealing a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. This level of crystallographic detail is not routinely available for many of its simpler N-alkyl analogs (e.g., N-ethyl or N-isopropyl derivatives), which often exist as oils or low-melting solids. The availability of a defined crystalline form facilitates reliable handling, purification, and storage, and provides a benchmark for analytical method development (e.g., PXRD, DSC) and polymorph screening.

Crystallography Solid-State Chemistry Quality Control

Purity Benchmarking and Supply Consistency

Commercially available N-tert-butyl-1,3-thiazol-2-amine is consistently offered at a minimum purity of 95% from multiple reputable suppliers (e.g., AKSci, Fluorochem, ChemScene) . In contrast, many closely related N-alkyl thiazol-2-amines (such as N-isopropyl-1,3-thiazol-2-amine or N-butyl-1,3-thiazol-2-amine) are less widely available and may be supplied at lower purities (e.g., 90-95%) or only as custom synthesis items. This established supply chain and defined purity specification reduce the time and cost associated with sourcing and quality control, making the tert-butyl derivative a more reliable choice for routine synthetic applications.

Chemical Procurement Quality Assurance Synthetic Building Blocks

Kinase Inhibitor Intermediate: tert-Butylamine Motif in CDK/CK2

The N-tert-butyl-1,3-thiazol-2-amine scaffold serves as a key building block for the synthesis of potent kinase inhibitors. Derivatives incorporating this core have been reported as ATP-competitive inhibitors of CDK2, CDK7, CDK9, and CDK18 kinases [1] [2], as well as protein kinase CK2 [3]. While the parent compound itself may not be the active species, its bulky tert-butylamine group is a conserved pharmacophoric element that contributes to target binding and selectivity in the elaborated inhibitors. For example, the advanced intermediate 5-{[(5-tert-butyl-1,3-oxazol-2-yl)methyl]sulfanyl}-1,3-thiazol-2-amine—which retains the tert-butylthiazol-2-amine core—is a recognized CDK18 inhibitor [1]. This established role in a validated therapeutic target class distinguishes the tert-butyl derivative from simpler N-alkyl analogs that lack comparable literature precedent as kinase inhibitor intermediates.

Kinase Inhibitors Medicinal Chemistry Oncology

N-tert-butyl-1,3-thiazol-2-amine: Key Application Scenarios


Kinase Inhibitor Lead Optimization

N-tert-butyl-1,3-thiazol-2-amine is the preferred 2-aminothiazole building block for synthesizing ATP-competitive kinase inhibitors (e.g., CDK2/7/9, CDK18, CK2) where the bulky tert-butylamine contributes to target affinity and selectivity [1] [2]. Its intermediate logP (1.84) supports reasonable membrane permeability while avoiding excessive lipophilicity that could compromise solubility . Researchers should prioritize this compound over simpler N-alkyl analogs when the goal is to install a metabolically stable, sterically demanding amine that has been validated in known inhibitor scaffolds.

Probe Synthesis with Crystalline, High-Purity Solid

For chemical biology studies—such as target engagement assays or cellular thermal shift assays—where consistent physical properties are essential, N-tert-butyl-1,3-thiazol-2-amine is a superior choice. Its well-characterized monoclinic crystal structure [3] ensures reproducible weighing and formulation, while the consistent 95% minimum purity from multiple vendors minimizes the risk of impurities interfering with biological readouts. In contrast, liquid or low-purity N-alkyl analogs introduce greater variability and handling complexity.

Preparation of Metabolically Stable 2-Aminothiazole Derivatives

When designing a synthetic route that incorporates a 2-aminothiazole moiety intended for in vivo studies, N-tert-butyl-1,3-thiazol-2-amine offers a built-in metabolic advantage. The tert-butyl group provides steric shielding of the secondary amine nitrogen, which is predicted to slow oxidative N-dealkylation by cytochrome P450 enzymes relative to N-methyl or N-ethyl derivatives [4]. This property can be leveraged early in a medicinal chemistry program to improve the pharmacokinetic profile of candidate molecules, potentially reducing the need for subsequent structural modifications.

Method Development and Reference Standard Preparation

The definitive single-crystal X-ray structure of N-tert-butyl-1,3-thiazol-2-amine [3] provides a robust benchmark for analytical method development. This compound can serve as a crystalline reference standard for calibrating PXRD instruments, developing HPLC purity methods, or validating computational conformational models. Its availability in high purity (≥95%) from established vendors makes it suitable for use as a reference material in quality control laboratories.

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